(+)-8-Phenylmenthol

Asymmetric Synthesis Diels-Alder Reaction Prostaglandin Synthesis

Procuring (+)-8-phenylmenthol is challenging due to the high cost and limited availability of its natural precursor, (S)-pulegone. Substituting with other auxiliaries leads to failed stereochemical outcomes or costly re-validation. - **Core Application**: Establishes absolute stereochemistry in Corey lactone synthesis (prostaglandins) with 97:3 diastereoselectivity, replacing low-yield resolutions. - **Key Differentiation**: C8-phenyl group enables π-stacking interactions absent in menthol or Evans oxazolidinones, controlling diastereofacial selection. - **Supply Advantage**: Radical arylation from isopulegol bypasses traditional bottlenecks, enabling gram-to-kilogram procurement.

Molecular Formula C16H24O
Molecular Weight 232.36 g/mol
CAS No. 57707-91-2
Cat. No. B3272969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-8-Phenylmenthol
CAS57707-91-2
Synonyms8-phenylmenthol
Molecular FormulaC16H24O
Molecular Weight232.36 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)O)C(C)(C)C2=CC=CC=C2
InChIInChI=1S/C16H24O/c1-12-9-10-14(15(17)11-12)16(2,3)13-7-5-4-6-8-13/h4-8,12,14-15,17H,9-11H2,1-3H3
InChIKeyWTQIZFCJMGWUGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Phenylmenthol Procurement for Asymmetric Synthesis


(+)-8-Phenylmenthol (CAS: 57707-91-2, C₁₆H₂₄O) is a terpene-derived, enantiomerically pure chiral auxiliary that has been a cornerstone of asymmetric organic synthesis since its introduction by Corey in 1975 for the synthesis of prostaglandins [1]. Structurally, it is a menthol derivative modified with a phenyl substituent at the C8 position (density: 0.999 g/mL at 20 °C; refractive index: n20/D 1.531) . This specific stereoisomer, (1S,2R,5S)-5-methyl-2-(1-methyl-1-phenylethyl)cyclohexanol, is the (+)-enantiomer . Unlike its more accessible (−)-counterpart, (+)-8-phenylmenthol is considered a problematic target because its natural precursor, (S)-(−)-pulegone, is not readily available from the chiral pool, resulting in higher commercial cost and limited supply [2]. It is primarily employed as a stoichiometric controller of absolute stereochemistry in reactions ranging from Diels–Alder cycloadditions to Michael additions and radical alkylations [3].

8-Phenylmenthol Substitution Challenges


Substituting (+)-8-phenylmenthol with seemingly similar chiral auxiliaries, such as (−)-8-phenylmenthol, unmodified menthol, or non-terpene alternatives like Evans oxazolidinones, is not straightforward and will lead to dramatically different stereochemical outcomes. The unique stereochemistry of (+)-8-phenylmenthol dictates the absolute configuration of the newly formed stereocenter; using its enantiomer, (−)-8-phenylmenthol, will predictably invert the product's handedness, but cannot replicate the same physical properties of the final molecule without significant re-validation [1]. More importantly, the phenyl group at C8 is not merely a bulkier replacement for menthol's isopropyl group; it actively engages in stabilizing π-stacking interactions that dramatically influence diastereofacial selection, a feature absent in menthol and other simple cyclohexanol-based auxiliaries [2]. Furthermore, alternative auxiliaries that may offer comparable diastereoselectivity in a specific reaction often fall short in other key procurement criteria, such as scalability of synthesis, cost of the opposite enantiomer, or ease of recovery, as detailed in the quantitative evidence below [3].

8-Phenylmenthol Comparative Performance


Diels–Alder Selectivity in Prostaglandin Synthesis

In a landmark application, (+)-8-phenylmenthol was employed as a chiral auxiliary in an enantioselective Diels–Alder reaction, enabling the direct synthesis of the Corey lactone, a key intermediate for all prostaglandins. This method replaced a less efficient classical resolution step [1].

Asymmetric Synthesis Diels-Alder Reaction Prostaglandin Synthesis

Steric and π-Stacking Benefits over Menthol

The 8-phenyl substituent provides a critical advantage over the parent compound, menthol, through a combination of increased steric bulk and the capacity for stabilizing π-stacking interactions. This dual function is not possible with the simple isopropyl group of menthol [1].

Chiral Auxiliary Stereoselectivity Structure-Activity Relationship

Performance vs. Oppolzer's Sultam in Diels–Alder

In comparative studies of Lewis acid-mediated Diels–Alder reactions, the 8-phenylmenthol chiral auxiliary was found to be superior to Oppolzer's bornane-10,2-sultam, a widely used alternative auxiliary [1].

Chiral Auxiliary Diels-Alder Reaction Comparative Selectivity

Cost Reduction via Radical Arylation Route

A major barrier to the use of (+)-8-phenylmenthol has been its high cost and limited supply, driven by a multi-step synthesis from the expensive precursor (S)-(−)-pulegone [1]. However, a modern radical arylation method offers a more efficient route from the inexpensive monoterpene isopulegol, which is abundant and cheap [2].

Synthetic Methodology Scalability Cost Analysis

8-Phenylmenthol Application Scenarios


Prostaglandin Synthesis via Corey Lactone

Procure (+)-8-phenylmenthol to establish the correct absolute stereochemistry in the enantioselective Diels–Alder reaction that forms the Corey lactone, the cornerstone intermediate for the synthesis of prostaglandins and their analogs. This application is supported by a demonstrated diastereoselectivity of 97:3, replacing a 50%-yield classical resolution step with a near-quantitative asymmetric induction [1].

Michael Addition for Chiral Building Blocks

Use (+)-8-phenylmenthol to prepare optically active enoates for subsequent Michael additions. The chiral environment created by the auxiliary ensures high syn-selectivity and asymmetric induction, which has been demonstrated in reactions with ketone and ester lithium enolates, leading to cyclic enol ethers with up to five contiguous stereocenters of high enantiomeric purity [1].

Asymmetric Perfluoroalkyl Migration to Fluorinated Esters

Employ (+)-8-phenylmenthol as the chiral alcohol component to generate menthol esters that undergo asymmetric 1,2-perfluoroalkyl migration. This method yields the target α-hydroxy-α-perfluoroalkyl esters in high yields with excellent diastereoselectivity, providing access to valuable fluorinated chiral building blocks [1].

Large-Scale Radical Arylation Synthesis

For projects requiring gram-to-kilogram quantities of (+)-8-phenylmenthol, prioritize procurement from suppliers utilizing or informed by the radical arylation method. This route circumvents the expensive (S)-pulegone bottleneck by starting from inexpensive isopulegol, as validated by a 2016 study that explicitly highlighted the high cost of traditional commercial sources [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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